molecular formula C12H14F3NO B13969461 N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine

N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine

Cat. No.: B13969461
M. Wt: 245.24 g/mol
InChI Key: IFYQFXZBUAINAX-UHFFFAOYSA-N
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Description

“N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine” is a synthetic organic compound that features a cyclopropane ring substituted with a trifluoromethyl group and a methoxybenzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine” typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as Ruppert-Prakash reagent (CF3SiMe3) under specific conditions.

    Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions where the benzyl group is introduced to the cyclopropane ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions might target the trifluoromethyl group or the cyclopropane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could lead to a simpler hydrocarbon structure.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it might be used to study the effects of trifluoromethyl and methoxybenzyl groups on biological systems.

Medicine

Industry

In the industrial sector, the compound might be used in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism by which “N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine” exerts its effects would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxybenzyl)-N-methylcyclopropanamine
  • N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclobutanamine

Uniqueness

The presence of both the trifluoromethyl group and the methoxybenzyl group in “N-(3-methoxybenzyl)-N-(trifluoromethyl)cyclopropanamine” makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine

InChI

InChI=1S/C12H14F3NO/c1-17-11-4-2-3-9(7-11)8-16(10-5-6-10)12(13,14)15/h2-4,7,10H,5-6,8H2,1H3

InChI Key

IFYQFXZBUAINAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CC2)C(F)(F)F

Origin of Product

United States

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